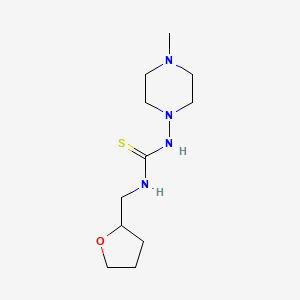
1-(4-Methylpiperazin-1-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a synthetic organic compound that features a piperazine ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 4-methylpiperazine with tetrahydrofuran and thiourea under controlled conditions. The process may include steps such as:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: This step includes the reaction of protected diamines with sulfonium salts under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thiourea-based compounds, such as:
- N-(4-Methylpiperazino)benzylamine
- N-(4-Methylpiperazino)phenylurea
- N-(4-Methylpiperazino)ethylthiourea
Uniqueness
N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its combination of a piperazine ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H22N4OS |
|---|---|
Molecular Weight |
258.39 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C11H22N4OS/c1-14-4-6-15(7-5-14)13-11(17)12-9-10-3-2-8-16-10/h10H,2-9H2,1H3,(H2,12,13,17) |
InChI Key |
XINZYNKXMIKVFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















